molecular formula C19H20N4O3 B6128645 ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B6128645
M. Wt: 352.4 g/mol
InChI Key: STFFGUPVUXKGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of aminopyrazoles with various cyclizing agents. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods: Industrial production methods for this compound often involve catalyst-free reactions, which are more environmentally friendly and cost-effective. These methods utilize dialkyl acetylenedicarboxylates and 3-substituted 1H-pyrazole-4-carbonitrile .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 7-Aryl-5-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidine
  • 5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine

Uniqueness: ETHYL 5,7-DIMETHYL-2-(4-TOLUIDINOCARBONYL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study .

Properties

IUPAC Name

ethyl 5,7-dimethyl-2-[(4-methylphenyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-5-26-19(25)17-12(3)20-16-10-15(22-23(16)13(17)4)18(24)21-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFFGUPVUXKGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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